molecular formula C13H18N6O2 B2369606 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide CAS No. 2034295-59-3

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide

Cat. No. B2369606
CAS RN: 2034295-59-3
M. Wt: 290.327
InChI Key: OLCWRWRNHPOGII-UHFFFAOYSA-N
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Description

“N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide” is a compound that belongs to the class of nitrogen-containing heterocycles . It’s part of a series of novel triazolo[4,3-a]pyrazine derivatives .


Synthesis Analysis

The synthesis of these compounds involves aromatic nucleophilic substitution . A specific procedure for the synthesis of a related compound involves treating compound 3c in MeOH with NCS and K2CO3 in H2O .


Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . The structure–activity relationship of triazolo[4,3-a]pyrazine derivatives has been preliminarily investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . For a related compound, the melting point was reported to be 237–239 C .

Future Directions

The future directions for research on these compounds could involve further exploration of their antimicrobial properties . There’s also potential for investigating their use as antiviral agents . Additionally, the structure–activity relationship of triazolo[4,3-a]pyrazine derivatives could be further investigated .

properties

IUPAC Name

2-ethoxy-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-2-21-8-11(20)16-10-3-5-18(7-10)12-13-17-15-9-19(13)6-4-14-12/h4,6,9-10H,2-3,5,7-8H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCWRWRNHPOGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1CCN(C1)C2=NC=CN3C2=NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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